molecular formula C5H5ClN2O B589608 5-Amino-2-chloropyridin-4-ol CAS No. 138084-66-9

5-Amino-2-chloropyridin-4-ol

Cat. No. B589608
CAS RN: 138084-66-9
M. Wt: 144.558
InChI Key: ZQVVXGWZNUNTFS-UHFFFAOYSA-N
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Description

“5-Amino-2-chloropyridin-4-ol” is a chemical compound with the CAS Number: 138084-66-9 . It has a molecular weight of 144.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula of “this compound” is C5H5ClN2O . The molecular weight is 144.56 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyridinols, which are structurally similar, have been studied. For instance, pyridin-4-ol reacts as a nitrogen nucleophile, pyridin-2-ol reacts as an ambident nucleophile, and pyridin-3-ol reacts essentially as an oxygen nucleophile .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a boiling point of 517.347°C at 760 mmHg .

Scientific Research Applications

5-ACPO has been studied for its potential applications in a variety of scientific research fields. It has been used as a catalyst in organic synthesis, as a reagent in enzyme inhibition studies, and as a ligand in coordination chemistry. It has also been used in the synthesis of other compounds, such as chiral compounds, and has been studied for its potential use in the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of 5-ACPO is not fully understood. It is believed that the compound acts as a catalyst in biochemical reactions by forming a covalent bond with the substrate. This bond is then broken, allowing the substrate to react with other molecules. 5-ACPO has also been found to act as an inhibitor of enzymes, which may be due to its ability to form a covalent bond with the active site of the enzyme.
Biochemical and Physiological Effects
5-ACPO has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of a variety of bacteria and fungi. It has also been found to have an effect on the metabolism of certain drugs, as well as on the activity of certain enzymes. In addition, 5-ACPO has been shown to have an effect on the activity of certain hormones and neurotransmitters.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ACPO in laboratory experiments include its low cost and ease of synthesis. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are a few limitations to using 5-ACPO in laboratory experiments. For example, it has a relatively short shelf life and is not soluble in water, which can make it difficult to use in certain experiments. In addition, it can be toxic in large doses, so it should be handled with care.

Future Directions

The potential future directions for 5-ACPO research include the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its potential use in the treatment of various diseases. In addition, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted on its potential use as a catalyst in organic synthesis and as a reagent in enzyme inhibition studies.

Synthesis Methods

5-ACPO can be synthesized using a variety of methods. The most common method is the reaction of 2-chloropyridine with an aminating agent, such as ammonia or an amine. This reaction is typically conducted at temperatures of between 100 and 150 °C and is often carried out in an inert atmosphere. Other methods of synthesis include the reaction of 2-chloropyridine with an alkali metal amide or the reaction of 2-chloropyridine with an aldehyde or ketone.

Safety and Hazards

The safety information for “5-Amino-2-chloropyridin-4-ol” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-amino-2-chloro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-1-4(9)3(7)2-8-5/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVVXGWZNUNTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663816
Record name 5-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138084-66-9
Record name 5-Amino-2-chloropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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